molecular formula C30H56O15 B610214 Propargyl-PEG13-acid CAS No. 1421676-62-1

Propargyl-PEG13-acid

Cat. No.: B610214
CAS No.: 1421676-62-1
M. Wt: 656.76
InChI Key: ZFFDQVFGKMOUSS-UHFFFAOYSA-N
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Description

Propargyl-PEG13-acid is a polyethylene glycol (PEG) derivative that contains a propargyl group and a terminal carboxylic acid. The propargyl group is an alkyne functional group, which is highly reactive and can undergo various chemical reactions. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. The PEG spacer increases the solubility of the compound in aqueous media, making it highly useful in various biological and chemical applications .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG13-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This click chemistry reaction allows for the efficient and selective conjugation of biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins. The nature of these interactions involves the formation of stable triazole linkages, which facilitate the targeted degradation of proteins through the ubiquitin-proteasome system .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of target proteins. For example, PROTACs synthesized using this compound can selectively degrade proteins involved in cell proliferation, apoptosis, and other critical cellular functions . By regulating the abundance of these proteins, this compound can impact cellular processes such as cell cycle progression, signal transduction, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The propargyl group of this compound reacts with azide-bearing biomolecules via CuAAC, forming stable triazole linkages . This reaction enables the conjugation of E3 ubiquitin ligase ligands and target protein ligands, resulting in the formation of PROTACs. These chimeric molecules recruit the target protein to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation mechanism allows for precise control over protein levels within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental context. In vitro and in vivo studies have shown that the stability and efficacy of PROTACs synthesized using this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term exposure to this compound may result in changes in cellular function, including alterations in protein degradation pathways and cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the efficacy and toxicity of PROTACs synthesized using this compound are dose-dependent . At lower doses, these compounds can effectively degrade target proteins without causing significant adverse effects. At higher doses, toxic effects such as off-target protein degradation and disruption of cellular processes may occur . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and cellular homeostasis. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the targeted degradation of proteins . This process can affect metabolic flux and metabolite levels by regulating the abundance of key proteins involved in metabolic pathways. For example, the degradation of enzymes involved in glycolysis or oxidative phosphorylation can impact cellular energy production and metabolic balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its distribution in aqueous environments . The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to various cellular compartments, where it exerts its effects on target proteins.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm, nucleus, or mitochondria, depending on the nature of the target protein and the design of the PROTAC . The subcellular localization of this compound can affect its ability to interact with target proteins and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG13-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG13-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propargyl-PEG13-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings .

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG13-acid is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications where high solubility and biocompatibility are required .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFDQVFGKMOUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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